molecular formula C15H16N2O4 B2557758 allyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1291835-83-0

allyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2557758
CAS No.: 1291835-83-0
M. Wt: 288.303
InChI Key: PLKQLEKOTIKHIN-UHFFFAOYSA-N
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Description

Allyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound featuring a bridged bicyclic framework with fused oxygen and nitrogen atoms. Its structure includes a 2,6-methano bridge, a 4-oxo (ketone) group, and an allyl ester moiety. The compound’s hybrid aromatic-heterocyclic architecture suggests similarities to bioactive natural products from marine actinomycetes or plant-derived secondary metabolites .

Properties

IUPAC Name

prop-2-enyl 9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-8-20-13(18)11-12-9-6-4-5-7-10(9)21-15(11,2)17-14(19)16-12/h3-7,11-12H,1,8H2,2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKQLEKOTIKHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)NC(=O)N2)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting with the formation of the core benzoxadiazocine structure. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.

  • Addition: Addition reactions can be facilitated by the use of electrophiles and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, allyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is used to study biological processes and interactions. It can serve as a probe or inhibitor in biochemical assays to understand enzyme activities and cellular functions.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its versatility and reactivity make it valuable in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which allyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and cellular processes, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s benzoxadiazocine core is rare but shares features with other bridged bicyclic systems. For example:

Compound Class Key Features Bioactivity/Application Context Source/Reference
Benzoxazoles Single oxygen and nitrogen in a six-membered ring Antimicrobial, anti-inflammatory Plant-derived
Marine-derived pyrroloindoles Fused nitrogen heterocycles with bridged rings Anticancer, antiviral Marine actinomycetes
Terpenoid-lactone hybrids Oxygenated bicyclic structures with ester groups Insecticidal, antifungal Essential oils

The allyl ester group in the target compound is functionally analogous to ester-containing terpenoids in essential oils, though its bicyclic framework confers greater stability and target specificity .

Bioactivity Profiles

While direct bioactivity data for the target compound is absent in the evidence, structurally related compounds exhibit:

  • Pesticidal effects : Plant-derived esters and heterocycles disrupt insect physiology, as seen in C. gigantea extracts .
  • Antimicrobial action : Marine pyrroloindoles target microbial enzymes .

Biological Activity

Allyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by the presence of a benzoxadiazocine framework. Its molecular formula is C16H18N2O5C_{16}H_{18}N_{2}O_{5} with a molecular weight of approximately 318.32 g/mol. The structural uniqueness is attributed to the allyl group and carboxylate functionality, which may contribute to its distinct biological activities compared to other similar compounds .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzoxadiazocine Core : This involves cyclization reactions that establish the bicyclic framework.
  • Functional Group Modifications : Post-synthesis modifications to enhance biological activity or alter pharmacokinetic properties.

Preliminary studies suggest that allyl 2-methyl-4-oxo interacts with various biological targets including enzymes and receptors. The compound's mechanism may involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes that are crucial for disease pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors or other cellular receptors influencing physiological responses.

Antimicrobial Activity

In vitro assays have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Comparison to Control
Candida albicans16 µg/mLComparable to fluconazole
Aspergillus niger8 µg/mLMore effective than fluconazole
Aspergillus flavus16 µg/mLComparable to fluconazole

These findings indicate that allyl 2-methyl-4-oxo has promising antifungal activity .

Structure-Activity Relationship (SAR)

Research into the SAR of allyl 2-methyl-4-oxo has revealed that modifications to its chemical structure can significantly enhance its biological activity. For example:

  • Allyl Group Variations : Altering the substituents on the allyl group can improve binding affinity and selectivity towards specific targets.
  • Carboxylate Modifications : Changing the carboxylate moiety can affect solubility and bioavailability.

Study on Antifungal Efficacy

A recent study assessed the antifungal efficacy of allyl 2-methyl-4-oxo against clinical strains of Candida and Aspergillus. The results indicated that the compound not only inhibited fungal growth but also showed synergistic effects when combined with established antifungals like fluconazole. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions at the molecular level .

Computational Studies

Computational analyses using Density Functional Theory (DFT) have been performed to predict electronic properties and stability of the compound’s derivatives. These studies help in understanding how structural changes impact biological activity and guide further synthetic efforts .

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